molecular formula C7H12BrN B1526984 2-(Bromomethyl)-4-methylpentanenitrile CAS No. 1273849-47-0

2-(Bromomethyl)-4-methylpentanenitrile

Cat. No.: B1526984
CAS No.: 1273849-47-0
M. Wt: 190.08 g/mol
InChI Key: IBSQLFGQRHRBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-methylpentanenitrile is an organic compound with the molecular formula C7H13BrN It is characterized by the presence of a bromomethyl group (-CH2Br) attached to a 4-methylpentanenitrile backbone

Synthetic Routes and Reaction Conditions:

  • Halogenation: One common method involves the halogenation of 4-methylpentanenitrile using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions.

  • Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction where a suitable leaving group is replaced by a bromomethyl group using reagents like bromomethyl magnesium bromide (CH3BrMgBr).

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound can be produced in a batch process where raw materials are added in specific quantities and reaction conditions are tightly controlled to ensure consistent product quality.

  • Continuous Flow Process: Alternatively, a continuous flow process can be employed, where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the bromomethyl group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the nitrile group to a primary amine.

  • Substitution: Substitution reactions can replace the bromomethyl group with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) or ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Primary amines.

  • Substitution: Various substituted nitriles or amines.

Scientific Research Applications

2-(Bromomethyl)-4-methylpentanenitrile is utilized in various scientific research applications:

  • Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: It is employed in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-4-methylpentanenitrile exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved are determined by the specific biological system under study.

Comparison with Similar Compounds

  • 2-Bromomethylbenzene: Similar in structure but lacks the nitrile group.

  • 4-Methylpentanenitrile: Lacks the bromomethyl group.

  • Bromomethyl naphthalene: Similar bromomethyl group but different backbone.

Properties

IUPAC Name

2-(bromomethyl)-4-methylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN/c1-6(2)3-7(4-8)5-9/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSQLFGQRHRBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4-methylpentanenitrile
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-4-methylpentanenitrile
Reactant of Route 3
2-(Bromomethyl)-4-methylpentanenitrile
Reactant of Route 4
2-(Bromomethyl)-4-methylpentanenitrile
Reactant of Route 5
2-(Bromomethyl)-4-methylpentanenitrile
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-4-methylpentanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.